![molecular formula C23H21N3O4 B5552146 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide" involves the formation of 1,3,4-oxadiazole derivatives. These derivatives are typically synthesized by the reaction of appropriate hydrazides with carboxylic acids or their derivatives in the presence of phosphorous oxychloride, or by cyclization reactions involving acetic anhydride or other activating agents. The specific synthesis pathway can vary depending on the desired substitutions on the oxadiazole ring or the naphthalene moiety (Soumya & Rajitha, 2015).
Molecular Structure Analysis
The molecular structure of related compounds features intramolecular hydrogen bonding and interactions that can significantly influence the overall conformation and stability of the molecule. X-ray crystallography studies reveal detailed information about the molecular geometry, including bond lengths, angles, and conformational aspects of the oxadiazole derivatives (Chen et al., 2004).
Applications De Recherche Scientifique
Anticonvulsant Activity
Research on semicarbazones and 1,3,4-oxadiazoles has shown that these compounds possess significant anticonvulsant activities. A study by Rajak et al. (2010) designed and synthesized novel N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-substituted semicarbazones to investigate their anticonvulsant activities. The study confirmed the essential role of a pharmacophoric model with four binding sites for anticonvulsant activity, emphasizing the structural relevance of 1,3,4-oxadiazoles in this field (Rajak et al., 2010).
Antimicrobial and Antioxidant Activities
Compounds featuring 1,3,4-oxadiazole and naphthalene moieties have also been explored for their antimicrobial and antioxidant properties. Soumya and Rajitha (2015) synthesized 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives and evaluated their antioxidant and antibacterial activities. Certain derivatives demonstrated good antioxidant and antibacterial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Soumya & Rajitha, 2015).
Anticancer Properties
The inclusion of 1,3,4-oxadiazole and naphthyl groups in molecular structures has been associated with anticancer activities. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities against various cancer cell lines. Some compounds showed potent activity against Gram-positive bacteria and demonstrated optimum anti-proliferative activity against cancer cell lines, suggesting their potential in anticancer drug development (Al-Wahaibi et al., 2021).
Materials Science Applications
Compounds with oxadiazole moieties are also of interest in materials science, particularly for their photophysical and electrochemical properties. Grucela-Zajac et al. (2014) investigated new polyimides and copolyimides obtained by polycondensation of 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole with various aromatic dianhydrides. These polymers exhibited promising photoluminescence, electrochemical, and thermal properties, making them suitable for applications in optoelectronic devices (Grucela-Zajac et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-26(23(27)18-9-8-15-6-4-5-7-16(15)12-18)14-21-24-22(25-30-21)17-10-11-19(28-2)20(13-17)29-3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHZHFGWWAMZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylnaphthalene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.